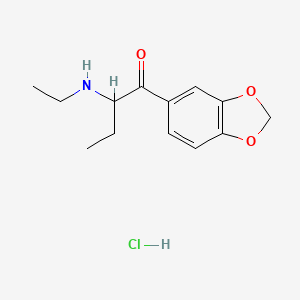

Eutylone hydrochloride

Descripción general

Descripción

Eutylone, also known as β-keto-1,3-benzodioxolyl-N-ethylbutanamine, bk-EBDB, and N-ethylbutylone, is a stimulant and empathogenic compound developed in the 1960s . It is classified as a designer drug and was first reported to the EMCDDA in 2014. It became widespread internationally in 2019-2020 following bans on the related compound ephylone . It is not a natural substance but a synthetic cathinone .

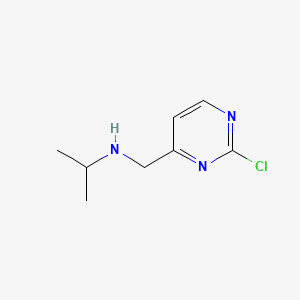

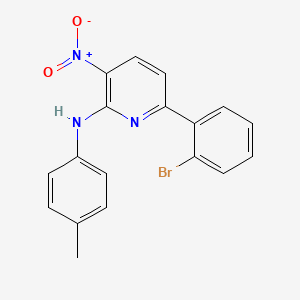

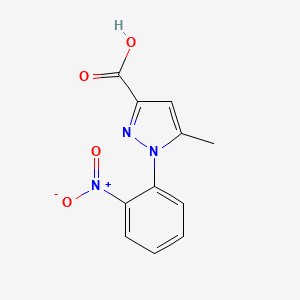

Molecular Structure Analysis

The molecular structure of Eutylone hydrochloride is similar to that of other synthetic cathinones. It primarily interacts with monoamine transporters in the brain .

Chemical Reactions Analysis

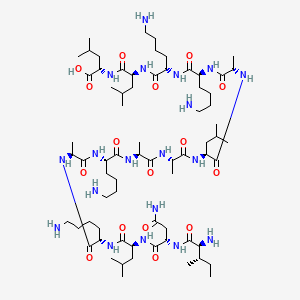

Eutylone hydrochloride has been found to inhibit neurotransmitter uptake at dopamine and norepinephrine transporters, while also exhibiting partial releasing actions at serotonin transporters . Further analysis of authentic human specimens revealed the presence of three Eutylone metabolites, including one unique biomarker and one metabolite in common with butylone .

Aplicaciones Científicas De Investigación

Chemistry and Stimulant Properties

Eutylone, also known as β-keto-1,3-benzodioxolyl-N-ethylbutanamine, bk-EBDB, and N-ethylbutylone, is a stimulant and empathogenic substance . It was created in the 1960s and is categorized as a designer drug . It’s a synthetic cathinone and not a naturally occurring substance .

Recreational Use and Pharmacology

Eutylone has been studied for its psychoactive properties and its impact on the central nervous system . It interacts with neurotransmitters like dopamine, serotonin, and norepinephrine .

Forensic Analysis

Eutylone has been used in forensic analysis due to its detectability in biological samples . Its prevalence in forensic investigations, often linked to impairments and fatalities, underscores the necessity for controlled laboratory use and heightened awareness .

Physico-Chemical Properties

Eutylone has a molecular formula of C13H17NO3 and a molar weight of 235.28 g/mol . Its boiling point is 374.7±42.0 °C and the melting point of its hydrochloride salt is 238–239°C . The hydrochloride salt is soluble in water, methanol, ethanol, DMF, and DMSO .

Synthesis

The synthesis of Eutylone has been documented and studied . This knowledge is valuable for scientific research and for understanding the production of this substance .

Clinical Applications

In clinical contexts, Eutylone finds application in scientific research . Its psychoactive properties have been leveraged for their impact on the central nervous system .

Toxicology

Eutylone has been associated with several cases of intoxication and fatalities . Understanding its toxicology is crucial for managing overdoses and for informing public health interventions .

Legal Status

The legal status of Eutylone varies by country and region . Understanding its legal status is important for law enforcement and policy-making .

Mecanismo De Acción

Target of Action

Eutylone hydrochloride, a synthetic cathinone, primarily interacts with monoamine transporters in the brain . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters, which are involved in various physiological functions such as mood regulation, attention, and the reward system .

Mode of Action

Eutylone inhibits the uptake of neurotransmitters at dopamine and norepinephrine transporters , while also exhibiting partial releasing actions at serotonin transporters . This means that Eutylone blocks the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft and prolonged neurotransmitter activity .

Biochemical Pathways

The inhibition of neurotransmitter uptake at dopamine and norepinephrine transporters, and the partial releasing actions at serotonin transporters, affect various biochemical pathways. These pathways are associated with mood regulation, reward, and attention among other physiological functions . .

Result of Action

The result of Eutylone’s action is primarily psychostimulant effects . By increasing the concentration of dopamine, norepinephrine, and serotonin in the brain, Eutylone can lead to heightened alertness, increased energy, elevated mood, and increased sociability. These effects can also lead to potential risks such as hospitalizations, overdose, and even death .

Safety and Hazards

Eutylone hydrochloride is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing dust/fume/gas/mist/vapours/spray . It is also advised to avoid prolonged or repeated exposure . Eutylone hydrochloride is not intended for human or veterinary use .

Direcciones Futuras

Eutylone hydrochloride has been identified in numerous forensic investigations, including postmortem cases and driving under the influence of drugs cases . Laboratories should be aware that Eutylone may be present in cases of suspected Ecstasy, “Molly” and/or methylenedioxymethamphetamine use, causing or contributing to impairment or death . The identification of these metabolites will increase the knowledge of potential drug consumption markers and allow to implement mass spectrometry databases to better monitor future drug abuse or consumption .

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTAJXOEHCOKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724364 | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eutylone hydrochloride | |

CAS RN |

17764-18-0 | |

| Record name | Eutylone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eutylone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17764-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUTYLONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FNX1J271X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.